molecular formula C4H3ClN2O2S B190212 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid CAS No. 101242-22-2

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid

Cat. No.: B190212
CAS No.: 101242-22-2
M. Wt: 178.6 g/mol
InChI Key: LFUVWRRBVRRNFV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a versatile chemical scaffold recognized for its potential in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for constructing diverse molecular libraries, particularly in the development of novel therapeutic agents. The 2-aminothiazole-4-carboxylate structure is a known pharmacophore, with research indicating its derivatives can act as potent inhibitors of biological targets. For instance, structurally similar 2-amino-5-aryl-thiazole-4-carboxylic acid derivatives have been identified as effective inhibitors of the cytosolic enzyme carbonic anhydrase III (CA-III), which is implicated in physiological processes such as regulating oxidative stress and skeletal muscle contraction . Furthermore, the 2-aminothiazole-4-carboxylate core has been explored as a promising template in anti-tubercular research, demonstrating activity against Mycobacterium tuberculosis H37Rv and the essential bacterial enzyme β-ketoacyl-ACP synthase (mtFabH) . The chlorine substituent at the 5-position provides a strategic site for further functionalization via cross-coupling reactions and other synthetic transformations, allowing researchers to fine-tune the compound's electronic properties and steric profile. This makes it a valuable building block for generating compounds for high-throughput screening and structure-activity relationship (SAR) studies across various disease targets. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUVWRRBVRRNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635993
Record name 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101242-22-2
Record name 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily recognized as a building block for synthesizing biologically active molecules. It has been instrumental in developing potential drug candidates with antibacterial, antifungal, and anticancer properties. For instance, derivatives of 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid have shown promising results against resistant strains of Mycobacterium tuberculosis. A notable study identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor with a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, outperforming traditional drugs like isoniazid .

Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival. For example, derivatives have been shown to inhibit the β-ketoacyl synthase enzyme (mtFabH), which is a target for developing new anti-tubercular agents . The compound also exhibits significant activity against various cancer cell lines, making it a candidate for further pharmacological exploration.

Biological Studies

Enzyme Inhibition and Receptor Binding
In biological research, this compound serves as an intermediate in synthesizing compounds that study enzyme inhibition and receptor binding. Its derivatives have been associated with a broad pharmacological spectrum, including antiviral and anti-inflammatory activities.

Case Study: Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, chlorinated derivatives have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 32.6 μg/mL. These findings underscore the potential of this compound in developing new antimicrobial agents .

Industrial Applications

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

    2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure with a methyl group instead of chlorine.

    2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid: Similar structure with a phenyl group instead of chlorine.

Uniqueness: 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Biological Activity

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C4H3ClN2O2SC_4H_3ClN_2O_2S and features a thiazole ring, which is known for its biological significance. The presence of a chlorine atom at the 5-position contributes to its unique reactivity and biological profile .

Target of Action

This compound and its derivatives have been shown to exhibit potent inhibitory activity against various human cancer cell lines. This suggests a potential role as an anticancer agent.

Biochemical Pathways

This compound interacts with multiple biochemical pathways, exhibiting:

  • Antiviral Activity : It has shown promise as an antiviral agent against several viruses.
  • Antimicrobial Properties : The compound demonstrates significant antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains of bacteria .
  • Anticancer Effects : Research indicates that it may inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of gene expression.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties:

PathogenMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli31.25
Candida albicans32.6

These values suggest that this compound can be effective in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For example, specific derivatives have shown cytostatic effects on breast cancer cell lines, indicating potential use in cancer therapy.

Case Studies

  • Antibacterial Efficacy : A study evaluated various thiazole derivatives, including this compound, against resistant strains of E. coli and S. aureus. The results indicated significant antibacterial activity with MIC values lower than those of standard antibiotics like ampicillin .
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that certain structural modifications enhanced its anticancer activity, providing insights into structure-activity relationships (SAR) for future drug design .

Safety and Toxicity

While the biological activities are promising, the safety profile and potential toxicity of this compound require further investigation. Existing studies suggest varying effects based on dosage in animal models; however, comprehensive toxicity assessments are still needed to establish safe therapeutic windows.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The foundational approach to ATCAC synthesis involves cyclocondensation reactions between thiourea derivatives and α-chloro carbonyl precursors. A representative protocol involves reacting methyl dichloroacetate with phenylacetaldehyde in anhydrous ether under basic conditions (NaOMe/MeOH), yielding methyl 2-amino-5-benzylthiazole-4-carboxylate as an intermediate. Subsequent hydrolysis with aqueous NaOH (85 mM, 50–60°C) generates the carboxylic acid derivative with a 75% yield.

Key Reaction Parameters:

  • Temperature: 0°C (initial step) to 110°C (reflux)

  • Solvents: Ether, methanol, or acetic acid

  • Catalysts: Sodium methoxide or potassium carbonate

Table 1: Representative Yields from Cyclocondensation Routes

Starting MaterialIntermediateFinal Product YieldConditions
Methyl dichloroacetate + PhenylacetaldehydeMethyl 2-amino-5-benzylthiazole-4-carboxylate70%NaOMe/MeOH, reflux
Chloroacetyl chloride + Thiourea2-Amino-4-chlorothiazole-5-carboxylate68%K₂CO₃, DMF, 80°C

Modern Methodologies

Protective Group Strategies

Recent advances employ protective groups to enhance regioselectivity. For example, the patent US7408069B2 describes using tert-butoxycarbonyl (Boc) to protect the amino group during chlorination. This method prevents unwanted side reactions at the amine site, improving overall yield to 82%.

Synthetic Pathway:

  • Boc-protection of 2-aminothiazole using di-tert-butyl dicarbonate.

  • Chlorination at C5 using PCl₅ in dichloromethane.

  • Acidic hydrolysis (HCl/dioxane) to remove Boc and isolate ATCAC.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that cyclocondensation under microwave conditions (150°C, 20 min) achieves 89% yield with 99% purity.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize throughput and consistency. Continuous flow systems enable precise control over residence time (5–10 min) and temperature (100–120°C), achieving batch yields of 85–90%.

Optimized Parameters for Scale-Up:

  • Catalyst: Heterogeneous ZnCl₂ on silica gel

  • Solvent: Ethyl acetate (recyclable)

  • Throughput: 50 kg/day

Cost-Effective Purification

Crystallization from ethanol/water (3:1 v/v) removes byproducts like unreacted thiourea, reducing HPLC purification costs by 40%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.30–7.37 (m, aromatic H), 12.5 (bs, COOH).

  • ¹³C NMR: 128.2 ppm (C-Cl), 166.5 ppm (COOH).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >99% with retention time = 6.2 min.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Approaches

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Classical Cyclocondensation70–7595Moderate120
Boc-Protected Route8299High150
Microwave-Assisted8999Low180
Continuous Flow9099High100

Challenges and Mitigation Strategies

Byproduct Formation

Chlorination at C5 may produce regioisomers (e.g., 4-chloro derivatives). Using excess PCl₅ (1.2 equiv) suppresses isomerization to <2%.

Solvent Recovery

Ethyl acetate is reclaimed via distillation (bp 77°C), reducing waste by 70% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.